

role of 2-Amino-4-bromo-5-methylphenol as a synthetic building block

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Compound of Interest

Compound Name: 2-Amino-4-bromo-5-methylphenol

Cat. No.: B1357767

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An In-depth Technical Guide to 2-Amino-5-bromo-4-methylphenol as a Synthetic Building Block

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The requested topic "**2-Amino-4-bromo-5-methylphenol**" is not widely documented in scientific literature or chemical supplier catalogs. This guide focuses on the structurally similar and commercially available compound 2-Amino-5-bromo-4-methylphenol (CAS No. 1268153-80-5), which is presumed to be the intended subject of the query.

Executive Summary

2-Amino-5-bromo-4-methylphenol is a versatile synthetic building block with significant potential in medicinal chemistry and materials science. Its trifunctional nature—possessing an amino group, a bromine atom, and a phenolic hydroxyl group—offers multiple reactive sites for derivatization. This allows for the strategic construction of complex molecular architectures. The presence of a bromine atom makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, while the amino and phenol moieties allow for a wide range of modifications, making it a valuable scaffold for creating libraries of novel compounds for drug discovery and other applications.^{[1][2]}

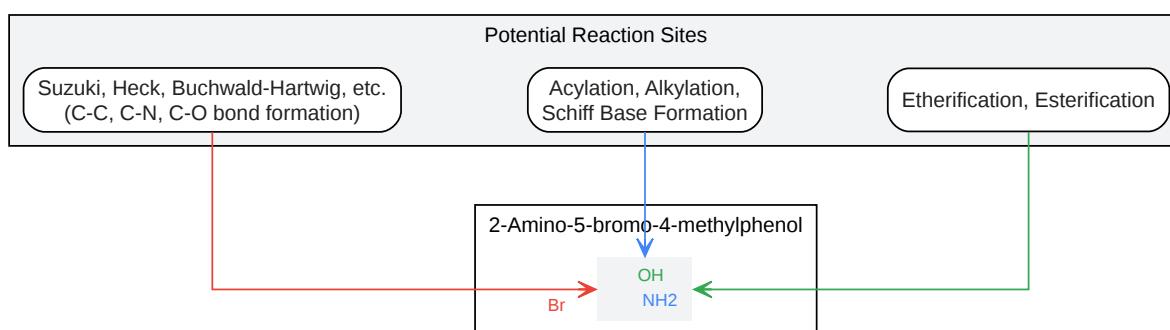
Physicochemical Properties

The fundamental properties of 2-Amino-5-bromo-4-methylphenol are summarized below, based on data from chemical suppliers.^{[3][4][5]}

Property	Value	Source
CAS Number	1268153-80-5	[3] [4] [5]
Molecular Formula	C ₇ H ₈ BrNO	[4] [5]
Molecular Weight	202.05 g/mol	[4] [5]
MDL Number	MFCD19374215	[3] [5]
Appearance	Solid (form may vary)	[6]
Storage Conditions	Keep in dark place, sealed in dry, 2-8°C	[5]

Role as a Synthetic Building Block

The utility of 2-Amino-5-bromo-4-methylphenol stems from its distinct reactive sites, which can be functionalized selectively.



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Caption: Key reactive sites on the 2-Amino-5-bromo-4-methylphenol scaffold.

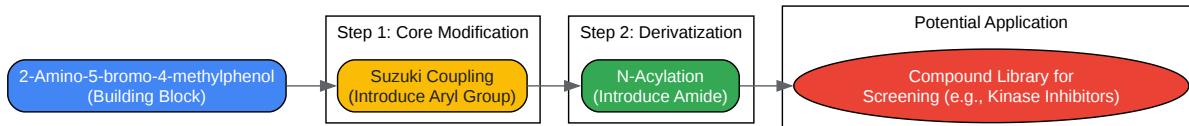
- **Bromine Atom:** The aryl bromide is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes),

Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines).^[1] This allows for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents at this position.

- Amino Group: The primary amine is a versatile nucleophile. It can be acylated with acid chlorides or anhydrides to form amides, alkylated, or reacted with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.^{[7][8]} This site is crucial for extending the molecular framework or introducing functionalities that can modulate biological activity.
- Phenolic Hydroxyl Group: The hydroxyl group can be converted into ethers or esters to modify the compound's lipophilicity and pharmacokinetic properties.

Applications in Drug Discovery

Phenol and aniline derivatives are common structural motifs in many pharmaceuticals.^[2] The 2-Amino-5-bromo-4-methylphenol scaffold serves as a valuable starting point for generating compounds with potential therapeutic applications, including kinase inhibitors and antibacterial agents.^{[7][9]} The strategic derivatization of this building block allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for biological targets.



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